N-(2-fluoro-4-iodophenyl)pyridine-3-carboxamide
Overview
Description
N-(2-fluoro-4-iodophenyl)pyridine-3-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound features a pyridine ring substituted with a fluoro and iodo group, which imparts unique chemical properties. The presence of these substituents makes it a valuable candidate for various scientific research applications, particularly in drug development and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluoro-4-iodoaniline with pyridine-3-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(2-fluoro-4-iodophenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and iodo groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
N-(2-fluoro-4-iodophenyl)pyridine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-fluoro-4-iodophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
These compounds highlight the unique properties of N-(2-fluoro-4-iodophenyl)pyridine-3-carboxamide, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(2-fluoro-4-iodophenyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FIN2O/c13-10-6-9(14)3-4-11(10)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMWWSCXXDNNEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)I)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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